molecular formula C8H15BrO2 B108922 tert-Butyl 2-bromoisobutyrate CAS No. 23877-12-5

tert-Butyl 2-bromoisobutyrate

Cat. No. B108922
CAS RN: 23877-12-5
M. Wt: 223.11 g/mol
InChI Key: IGVNJALYNQVQIT-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromoisobutyrate, also known as 2-bromo-2-methylpropane, is an organic compound with the formula Me3CBr (Me = methyl). The molecule features a tert-butyl group attached to a bromide substituent . It is a colorless liquid and is used as a standard reagent in synthetic organic chemistry . It was also used as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) .


Molecular Structure Analysis

The molecular formula of tert-Butyl 2-bromoisobutyrate is C8H15BrO2 . It features a tert-butyl group attached to a bromide substituent .


Chemical Reactions Analysis

Tert-Butyl 2-bromoisobutyrate was used as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

Tert-Butyl 2-bromoisobutyrate is a colorless to almost colorless clear liquid . It has a boiling point of 37 °C/1 mmHg . Its specific gravity is 1.20 , and its refractive index is 1.44 .

Safety and Hazards

Tert-Butyl 2-bromoisobutyrate is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Tert-Butyl 2-bromoisobutyrate, also known as tert-butyl 2-bromo-2-methylpropanoate, is primarily used as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) . The primary target of this compound is the monomer units in the polymerization process.

Mode of Action

In the ATRP process, tert-Butyl 2-bromoisobutyrate acts as an initiator. It interacts with the monomer units and triggers the polymerization process. The bromine atom in the compound is displaced by the monomer unit, which then forms a part of the growing polymer chain .

Biochemical Pathways

The compound is involved in the ATRP pathway, where it plays a crucial role in the formation of polymers. The resulting polymers can strongly coordinate to metals and metal ions .

Result of Action

The primary result of the action of tert-Butyl 2-bromoisobutyrate is the formation of polymers through the ATRP process. These polymers have various applications in materials science and engineering .

properties

IUPAC Name

tert-butyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNJALYNQVQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178579
Record name tert-Butyl 2-bromo-2-methylpropionate
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromoisobutyrate

CAS RN

23877-12-5
Record name 1,1-Dimethylethyl 2-bromo-2-methylpropanoate
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Record name tert-Butyl 2-bromo-2-methylpropionate
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Record name tert-Butyl 2-bromo-2-methylpropionate
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Record name tert-butyl 2-bromo-2-methylpropionate
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Synthesis routes and methods I

Procedure details

Isobutene is condensed into a solution of 2-bromo-2-methylpropanoic acid (10 mmol) and trifluoroacetic acid (1 mmol) in 100 mL of CH2Cl2 until the starting material is consumed, as observed by TLC. The volatile components are evaporated in vacuo, and the residue is filtered through a pad of neutral alumina using 50% ether/hexane. The filtrate is concentrated in vacuo and used without further purification.
Quantity
0 (± 1) mol
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10 mmol
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1 mmol
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100 mL
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Synthesis routes and methods II

Procedure details

Isobutene is condensed into a solution of 2-bromo-2-methylpropanoic acid (10 mmol) and trifluoromethane sulfonic acid (0.1 mmol) in 100 mL of CH2Cl2 until the starting material is consumed, as observed by TLC. The volatile components are evaporated in vacuo, and the residue is filtered through a pad of neutral alumina using 50% ether/hexane. The filtrate is concentrated in vacuo and used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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10 mmol
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reactant
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0.1 mmol
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reactant
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100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: tert-Butyl 2-bromoisobutyrate serves as an initiator in ATRP reactions, playing a crucial role in controlling the polymerization process. [, , , , , , ] It initiates the formation of growing polymer chains by reacting with the catalyst complex (typically a copper halide and a ligand). The bulky tert-butyl group contributes to controlled polymerization by influencing the rate of initiation and propagation.

A: Research indicates that the rate of polymerization for tert-butyl acrylate is faster when using a secondary initiator like ethyl 2-bromopropionate compared to tertiary initiators like tert-Butyl 2-bromoisobutyrate or ethyl 2-bromoisobutyrate. [] This difference in reactivity is attributed to the steric hindrance imposed by the bulky tert-butyl group in tBuBrB and ethyl 2-bromoisobutyrate.

ANone: Certainly! tert-Butyl 2-bromoisobutyrate has been successfully employed in the synthesis of various polymers, including:

  • Branched poly(St-co-AN): Using tert-Butyl 2-bromoisobutyrate as an initiator, researchers synthesized branched copolymers of styrene (St) and acrylonitrile (AN) via ATRP. Divinylbenzene (DVB) was used as the branching monomer in this process. []
  • Branched polymethyl methacrylate: tert-Butyl 2-bromoisobutyrate facilitated the branching polymerization of methyl methacrylate at 90°C using ethylene glycol dimethyl acrylate as the branching agent. []
  • Branched poly(St-co-MMA): Researchers synthesized randomly branched copolymers of styrene (St) and methyl methacrylate (MMA) through ATRP using tert-Butyl 2-bromoisobutyrate as the initiator and DVB as the branching agent. []
  • Linear poly (St-co-AN): Linear copolymers of styrene and acrylonitrile were synthesized via ATRP using tert-Butyl 2-bromoisobutyrate as the initiator. []
  • Branched poly(St-co-t-BA): tert-Butyl 2-bromoisobutyrate was instrumental in the synthesis of branched copolymers of styrene and tert-butyl acrylate via ATRP. []

ANone: A range of analytical techniques are employed to characterize the synthesized polymers, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the structure and composition of polymers. [, , , ]
  • Gel Permeation Chromatography (GPC): GPC helps determine the molecular weight distribution of polymers. [, , , ]
  • Multi-Angle Laser Light Scattering (MALLS): MALLS is used alongside GPC to gain insights into the branching of polymers. [, , ]
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the polymers. [, ]
  • Thermogravimetric Analysis coupled with Gas Chromatography and Mass Spectrometry (TGA-GC-MS): This technique helps in understanding the thermal behavior of polymers and identifying the decomposition products. []

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